molecular formula C12H10N4O4 B2728084 [2-(Benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid CAS No. 475100-21-1

[2-(Benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid

Cat. No. B2728084
M. Wt: 274.236
InChI Key: AOVMBSMJQPJNFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(Benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid” is a chemical compound with the molecular formula C12H10N4O4 and a molecular weight of 274.24 . It is intended for research use only and is not intended for diagnostic or therapeutic use .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and density. Unfortunately, these specific details for “[2-(Benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid” are not provided in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 2-aryl(hetaryl)-1-hydroxyimidazoles, including derivatives of the compound , has been achieved through reactions of aliphatic 1,2-hydroxylamino oximes with aromatic and heteroaromatic aldehydes in acetic acid, yielding high yields of 1-hydroxy-2-aryl(hetaryl)-4,5-dialkylimidazoles. This process demonstrates the compound's utility in synthesizing structurally diverse imidazoles (Selivanov & Tikhonov, 2013).

Antimicrobial Activity

  • Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities against various microorganisms, including Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, Escherichia coli, Candida albicans, and Candida glabrata, showing significant activity (Turan-Zitouni et al., 2007).

Fluorescence Properties for Metal Ion Detection

  • A study on the fluorescence properties of derivatives of this compound revealed its potential in selectively determining Co2+ ions. This indicates the compound's application in developing fluorescent chemical sensors for specific metal ions (Li Rui-j, 2013).

Catalysis and Green Chemistry Applications

  • The compound has also been involved in studies related to green chemistry, particularly as a precursor for the synthesis of zoledronic acid. This research underscores its significance in the synthesis of bisphosphonic acids, highlighting a convenient method for producing imidazol-1-yl-acetic acid, an essential precursor (Mokhtari Aliabad et al., 2016).

Heterocyclic Chemistry

  • Research has been conducted on the rearrangement and characterization of compounds related to 1,2-benzisoxazole-3-acetic acid, including discussions on the synthesis and pharmacological activity of imidazo[2,1-b]benzothiazole acids, further contributing to the knowledge in heterocyclic chemistry (Casini et al., 1969).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources . It’s important to handle all chemicals with appropriate safety measures, and refer to Material Safety Data Sheets (MSDS) or other safety data provided by the manufacturer.

properties

IUPAC Name

2-[2-(1,3-benzoxazol-2-ylamino)-5-oxo-1,4-dihydroimidazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4/c17-9(18)5-7-10(19)15-11(13-7)16-12-14-6-3-1-2-4-8(6)20-12/h1-4,7H,5H2,(H,17,18)(H2,13,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVMBSMJQPJNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NC3=NC(C(=O)N3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.